molecular formula C26H18O2 B14474324 (4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone CAS No. 71344-44-0

(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone

Cat. No.: B14474324
CAS No.: 71344-44-0
M. Wt: 362.4 g/mol
InChI Key: ORSKTCYZLOTVRD-UHFFFAOYSA-N
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Description

(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone is a complex organic compound that features a unique structure combining a naphthofuran moiety with a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphtho[2,1-b]furan with (4-methylphenyl)acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the methanone group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.

    (4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.

Uniqueness

(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone is unique due to its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties

Properties

CAS No.

71344-44-0

Molecular Formula

C26H18O2

Molecular Weight

362.4 g/mol

IUPAC Name

(4-methylphenyl)-(1-phenylbenzo[e][1]benzofuran-2-yl)methanone

InChI

InChI=1S/C26H18O2/c1-17-11-13-20(14-12-17)25(27)26-23(19-8-3-2-4-9-19)24-21-10-6-5-7-18(21)15-16-22(24)28-26/h2-16H,1H3

InChI Key

ORSKTCYZLOTVRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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